5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group at the 5-position and an ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated imidazole.
Thiol Substitution: The thiol group can be introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with a suitable leaving group on the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function. This could involve binding to the active site of an enzyme or interacting with a receptor to block or activate its signaling pathway.
Material Science: The electronic properties of the compound may be exploited in the development of new materials with specific conductivity or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1-ethyl-1H-imidazole-2-thiol: Similar structure but with a chlorine atom instead of bromine.
5-(4-methylphenyl)-1-ethyl-1H-imidazole-2-thiol: Similar structure but with a methyl group instead of bromine.
5-(4-nitrophenyl)-1-ethyl-1H-imidazole-2-thiol: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-2-14-10(7-13-11(14)15)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZTYUGVWFOATO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.